5-Methoxyuridine

描述

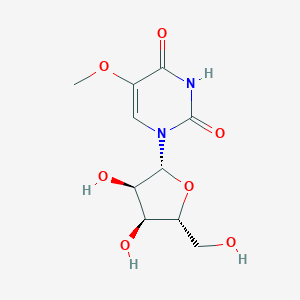

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIATBNUWJBBGT-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35542-01-9 | |

| Record name | 5-Methoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35542-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-methoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Enzymology of 5 Methoxyuridine

Precursor Pathways for 5-Hydroxyuridine (B57132) (ho⁵U) Synthesis

The initial and crucial step in the formation of mo⁵U is the hydroxylation of uridine (B1682114) at the C5 position to produce ho⁵U. oup.comresearchgate.netnih.gov Bacteria have evolved two distinct and parallel pathways to synthesize this precursor, ensuring its availability under different environmental conditions. asm.orgd-nb.info These pathways are an O₂-dependent mechanism and a prephenate-dependent mechanism. researchgate.netnih.govoup.com

One pathway for ho⁵U formation is an oxygen-dependent process catalyzed by the enzyme TrhO. asm.orgnih.govuniprot.orguniprot.org TrhO, a rhodanese-like protein, utilizes molecular oxygen to hydroxylate uridine at position 34 of tRNA. nih.govuniprot.orgebi.ac.uktargetmol.com This aerobic pathway is particularly important for ho⁵U synthesis in certain tRNAs when oxygen is available. d-nb.infonih.gov In Escherichia coli, this enzyme is also known as YceA, while its ortholog in Bacillus subtilis is YbfQ. asm.org The TrhO-catalyzed reaction provides a direct route to ho⁵U under aerobic conditions. uniprot.orgresearchgate.net

A second, anaerobic pathway for ho⁵U synthesis involves the enzyme TrhP and utilizes prephenate as a substrate. researchgate.netnih.govuniprot.orgebi.ac.uk TrhP, a member of the peptidase U32 family, facilitates the hydroxylation of uridine in a reaction that is dependent on prephenate, an intermediate in the shikimate pathway. nih.govuniprot.orguniprot.org This pathway is crucial for ho⁵U formation under anaerobic conditions. asm.orgnih.gov In E. coli, the enzyme responsible for this reaction was formerly known as YegQ. researchgate.netnih.govuniprot.org Research has shown that TrhP is involved in the formation of ho⁵U in specific tRNAs, such as tRNA(Leu3) and tRNA(Pro3). uniprot.orgebi.ac.uk

The genetic basis for ho⁵U synthesis has been identified in several bacteria. In Bacillus subtilis, the yrrMNO operon is crucial for the biosynthesis of ho⁵U. nih.govnih.govebi.ac.ukhpcr.jp This operon contains the genes yrrN and yrrO, which are homologs of peptidase U32 family genes and are involved in the prephenate-dependent pathway. nih.govnih.gov Deletion of yrrN, yrrO, or both, leads to a significant reduction (approximately 50%) in the levels of mo⁵U, indicating their vital role in the initial hydroxylation step. asm.orgnih.govnih.gov

In Escherichia coli, the gene yegQ (now designated trhP ) has been identified as the key peptidase U32 gene involved in the prephenate-dependent synthesis of ho⁵U. researchgate.netuniprot.orgnih.gov Similar to the mutations in the yrrMNO operon in B. subtilis, a deletion of yegQ in E. coli results in a 50% decrease in the levels of ho⁵U-derived modifications. nih.govnih.gov The presence of both TrhO and TrhP pathways in organisms like E. coli and B. subtilis suggests a redundant system to ensure the vital tRNA hydroxylation is maintained under varying oxygen availability. asm.orgd-nb.info

| Organism | Genetic Determinant | Pathway | Enzyme(s) |

| Bacillus subtilis | yrrMNO operon | Prephenate-dependent | TrhP1/YrrN, TrhP2/YrrO |

| ybfQ | O₂-dependent | TrhO | |

| Escherichia coli | yegQ (trhP) | Prephenate-dependent | TrhP |

| yceA (trhO) | O₂-dependent | TrhO |

Enzymatic Methylation of ho⁵U to 5-Methoxyuridine (mo⁵U)

Following the synthesis of ho⁵U, the final step in the formation of this compound is a methylation reaction. researchgate.netresearchgate.net This enzymatic step is characteristic of Gram-positive bacteria and distinguishes their tRNA modification pathway from that of many Gram-negative bacteria, which further modify ho⁵U into more complex structures like 5-carboxymethoxyuridine (cmo⁵U). oup.comgenesilico.plnih.gov

In Gram-positive bacteria such as Bacillus subtilis, the enzyme responsible for the methylation of ho⁵U is the tRNA methyltransferase TrmR . oup.comgenesilico.pluniprot.orgebi.ac.uk This enzyme, previously annotated as YrrM, catalyzes the transfer of a methyl group from a donor molecule to the 5-hydroxyl group of the ho⁵U residue at position 34 of the tRNA. genesilico.pluniprot.orgresearchgate.netuni-goettingen.de The identification of TrmR's function was confirmed by experiments showing that a deletion of the yrrM gene in B. subtilis resulted in the complete absence of mo⁵U and the accumulation of its precursor, ho⁵U. asm.orgnih.gov TrmR specifically recognizes the ho⁵U-containing tRNA as its substrate to produce the final mo⁵U modification. genesilico.plebi.ac.uk

Distinctions in Biosynthetic Pathways Compared to 5-Carboxymethoxyuridine (cmo⁵U) in Gram-Negative Bacteria

The biosynthetic pathways leading to this compound (mo⁵U) and 5-carboxymethoxyuridine (cmo⁵U) are distinct, primarily diverging based on the bacterial lineage. In Gram-positive bacteria, mo⁵U is the prevalent modification, whereas cmo⁵U and its derivative, 5-methoxycarbonylmethoxyuridine (mcmo⁵U), are characteristic of Gram-negative bacteria. nih.govoup.com Both pathways initiate from a common precursor, 5-hydroxyuridine (ho⁵U), which is formed by the hydroxylation of uridine at the wobble position (U34) of tRNA. nih.govresearchgate.net

The critical distinction lies in the subsequent enzymatic step. In Gram-positive organisms like Bacillus subtilis, the enzyme TrmR, a classical S-adenosyl-l-methionine (SAM)-dependent methyltransferase, directly methylates the 5-hydroxyl group of ho⁵U to form mo⁵U. oup.comoup.comnih.gov In contrast, Gram-negative bacteria such as Escherichia coli employ a more complex, two-enzyme system involving CmoA and CmoB to synthesize cmo⁵U. oup.comnih.gov This fundamental difference in the alkylation step underscores a significant evolutionary divergence in tRNA modification strategies between these bacterial groups.

The formation of cmo⁵U in Gram-negative bacteria is a unique biochemical process that relies on the concerted action of two enzymes, CmoA and CmoB, which are members of the SAM-dependent methyltransferase superfamily. sci-hub.se However, their function deviates from typical methylation reactions.

CmoA: This enzyme catalyzes an unprecedented reaction to synthesize a novel metabolite, S-carboxymethyl-S-adenosyl-L-homocysteine, also known as carboxy-SAM (Cx-SAM). sci-hub.sersc.org CmoA utilizes SAM and prephenate as substrates. sci-hub.senih.gov In this reaction, prephenate serves as the carboxyl donor, undergoing decarboxylation. sci-hub.se The liberated carboxyl group is captured by SAM to form Cx-SAM, a unique SAM analog that acts as a carboxymethyl donor. sci-hub.senih.gov

CmoB: This enzyme functions as a carboxymethyltransferase. nih.gov It specifically recognizes Cx-SAM, which is produced by CmoA, and catalyzes the transfer of its carboxymethyl group to the 5-hydroxyl group of ho⁵U present in the wobble position of target tRNAs. researchgate.netsci-hub.senih.gov This reaction yields the final cmo⁵U modification. nih.gov The high selectivity of CmoB for Cx-SAM over the much more abundant SAM is a critical feature of this pathway. nih.gov

This two-enzyme cascade for synthesizing and utilizing the unique donor molecule Cx-SAM is a defining characteristic of the cmo⁵U biosynthetic pathway in Gram-negative bacteria and is absent in the direct methylation pathway to mo⁵U found in Gram-positives. oup.comrsc.org

In Gram-negative bacteria, the modification pathway can extend beyond cmo⁵U for certain tRNA species. A subset of tRNAs containing cmo⁵U undergoes a subsequent methylation step to form 5-methoxycarbonylmethoxyuridine (mcmo⁵U). nih.govd-nb.info This terminal methylation is catalyzed by the enzyme CmoM (formerly known as SmtA), an AdoMet-dependent methyltransferase. nih.govresearchgate.net

CmoM transfers a methyl group from SAM to the terminal carboxyl group of the cmo⁵U side chain. nih.gov This conversion is not universal for all cmo⁵U-containing tRNAs. In E. coli, mcmo⁵U is found as the major modification in tRNAAla1, tRNASer1, tRNAPro3, and tRNAThr4, while cmo⁵U remains the final modification primarily in tRNALeu3 and tRNAVal1. nih.govnih.govresearchgate.net This selective methylation suggests a mechanism for fine-tuning the decoding properties of specific tRNAs.

| Enzyme | Function | Organism Type | Substrate(s) | Product |

| CmoA | Cx-SAM Synthase | Gram-Negative | SAM, Prephenate | Cx-SAM, Phenylpyruvate |

| CmoB | Carboxymethyltransferase | Gram-Negative | ho⁵U-tRNA, Cx-SAM | cmo⁵U-tRNA, SAH |

| CmoM | cmo⁵U Methyltransferase | Gram-Negative | cmo⁵U-tRNA, SAM | mcmo⁵U-tRNA, SAH |

| TrmR | ho⁵U Methyltransferase | Gram-Positive | ho⁵U-tRNA, SAM | mo⁵U-tRNA, SAH |

Structural Biology of this compound-Modifying Enzymes

The structural analysis of the enzymes responsible for the final steps in mo⁵U and mcmo⁵U biosynthesis has provided critical insights into their mechanisms of tRNA recognition and substrate specificity.

High-resolution crystal structures have been determined for both TrmR and CmoM bound to their respective tRNA substrates, revealing the molecular basis for their distinct functions.

TrmR: The crystal structure of Bacillus subtilis TrmR has been solved in complex with the anticodon stem-loop (ASL) of tRNAAla. oup.comresearchgate.net This was a landmark structure, representing the first view of a wobble-nucleotide-specific methyltransferase bound to its cognate tRNA substrate. oup.com The structure shows the enzyme cradling the ASL, positioning the wobble base for modification. researchgate.net

CmoM: The X-ray crystal structure of E. coli CmoM has been determined at 2.22 Å resolution in a ternary complex with tRNASer1 (containing cmo⁵U at the wobble position) and sinefungin, a SAM analog. nih.govoup.com The structure reveals that CmoM functions as a dimer and binds the tRNA primarily through its anticodon loop. nih.govoup.com A key feature observed in the complex is that the target cmo⁵U base is flipped out from its normal stacked position within the anticodon loop and inserted deep into the enzyme's catalytic pocket. nih.govresearchgate.net

The crystal structures of TrmR and CmoM complexed with tRNA reveal the precise molecular interactions that dictate their substrate specificity.

TrmR: The specificity of TrmR for its tRNA substrate is achieved through a series of electrostatic and hydrogen bonding interactions. The recognition is primarily between a set of basic residues on the protein surface (including Arg86, Arg90, Lys136, Arg178, and Arg181) and the phosphate (B84403) backbone of the tRNA's anticodon stem-loop. researchgate.net Notably, there are few specific contacts between the enzyme and the nucleobases of the tRNA, allowing TrmR to act on multiple tRNA isoacceptors that share the ho⁵U modification. oup.comresearchgate.net

CmoM: In contrast, CmoM exhibits a much stricter substrate specificity, which is explained by its intricate network of interactions with the anticodon loop. nih.gov The structure of the CmoM-tRNASer1 complex shows that the enzyme's discriminatory power relies on two key checkpoints: nih.govoup.com

Recognition of cmo⁵U at position 34: The flipped-out cmo⁵U base is specifically accommodated within the active site pocket.

Recognition of Guanosine (B1672433) at position 35: CmoM forms specific hydrogen bonds with the guanosine at position 35 (G35) of the anticodon. nih.gov This interaction is a critical determinant for substrate selection, as tRNAs that are methylated by CmoM (e.g., tRNAAla1, tRNASer1) possess a G35, whereas those that are not (e.g., tRNALeu3, tRNAVal1) typically have an adenosine (B11128) at this position. nih.gov This dual-recognition mechanism ensures that only the correct cmo⁵U-containing tRNAs are further modified to mcmo⁵U.

| Enzyme | PDB ID of Complex | Resolution (Å) | Key Recognition Features |

| TrmR | 5WXO | 2.27 | Interacts with the phosphate backbone of the anticodon loop via basic residues. oup.com |

| CmoM | 8ISQ | 2.22 | Recognizes the flipped-out cmo⁵U at position 34 and specifically interacts with Guanosine at position 35. nih.govoup.com |

5 Methoxyuridine in Rna Biology and Function

Incorporation into RNA Molecules

5-Methoxyuridine (mo5U) is a modified nucleoside that can be incorporated into RNA molecules, influencing their properties and function. This incorporation is primarily achieved during in vitro transcription through its triphosphate form, this compound-5'-triphosphate (5-moUTP).

5-moUTP serves as a substrate for RNA polymerases, most notably T7 RNA polymerase, during the process of in vitro transcription (IVT). trilinkbiotech.comavantorsciences.comcreative-biogene.com This allows for the synthesis of RNA molecules where some or all of the standard uridine (B1682114) (U) residues are replaced by this compound. jenabioscience.com The ability of RNA polymerases to accept 5-moUTP facilitates the production of modified RNA with specific desired characteristics. Research has shown that various modified nucleotides, including 5-moUTP, are tolerated as substrates by T7 RNA polymerase, enabling the generation of modified mRNA. nih.govresearchgate.net The process allows for the creation of RNA strands with methoxy-modified uridine residues, which can be used to study the structural and functional effects of these modifications on RNA stability and interactions.

The enzymatic incorporation of 5-moUTP into an RNA strand is a key step in producing modified messenger RNA (mRNA). trilinkbiotech.comcreative-biogene.comglpbio.com During IVT, 5-moUTP is used in the nucleotide triphosphate (NTP) mix, and the RNA polymerase catalyzes its addition to the growing RNA chain, guided by the DNA template. jenabioscience.com This method allows for the synthesis of mRNA molecules where uridine is substituted with this compound. researchgate.net The successful incorporation of 5-moUTP by enzymes like T7 RNA polymerase is fundamental for research and the development of therapeutic RNA, as it provides a means to produce RNA with altered biochemical properties. cymitquimica.com

Role in tRNA Modification and Translational Fidelity

Naturally occurring this compound is found as a post-transcriptional modification in transfer RNA (tRNA), particularly in bacteria, where it plays a crucial role in the accuracy of protein synthesis.

This compound has been identified as a modified nucleoside located at the first position of the anticodon, also known as the wobble position (position 34), in several tRNAs from the Gram-positive bacterium Bacillus subtilis. nih.govoup.comnih.gov Specifically, it has been found in tRNAAla, tRNAThr, and tRNAVal. nih.govoup.comsemanticscholar.org In these tRNAs, the anticodon sequences were determined to be (mo5U)GC, (mo5U)GU, and (mo5U)AC, respectively. nih.govoup.com This modification is characteristic of Gram-positive bacteria like B. subtilis. genesilico.pl The biosynthesis of mo5U involves the methylation of its precursor, 5-hydroxyuridine (B57132) (ho5U), a reaction catalyzed by the methyltransferase TrmR (formerly YrrM) using S-adenosylmethionine (SAM) as the methyl donor. nih.govresearchgate.netoup.com

| tRNA Species | Anticodon Sequence | Reference |

|---|---|---|

| tRNAAla | (mo5U)GC | nih.govoup.com |

| tRNAThr | (mo5U)GU | nih.govoup.com |

| tRNAVal | (mo5U)AC | nih.govoup.com |

Modifications at the wobble position of tRNA, such as this compound, are believed to enhance the fidelity of translation by the ribosome. nih.govresearchgate.netoup.com These modifications are critical for the extended recognition of certain codons. asm.orgnih.gov The presence of mo5U and similar derivatives at the wobble position allows the tRNA to recognize multiple codons, often three or even four, ending in U, A, G, and sometimes C. oup.com This expanded base-pairing capability is essential for the accurate and efficient translation of the genetic code, as it ensures that the correct amino acid is incorporated into the growing polypeptide chain. oup.comnih.gov The modification helps to pre-structure the anticodon stem loop, promoting stabilizing interactions with codons on the ribosome. asm.org

Effects on mRNA Properties in Therapeutic Applications

The incorporation of this compound into synthetic mRNA for therapeutic purposes has been investigated for its potential to improve the stability, translation, and immunogenic profile of the molecule.

The inclusion of modified nucleosides like this compound in synthetic mRNA is a strategy to enhance its therapeutic properties. frontiersin.org One of the key benefits is the reduction of the innate immune response that can be triggered by foreign RNA. promegaconnections.com Incorporation of 5-moU has been shown to reduce immunogenicity, which is a critical factor for the safety and efficacy of mRNA-based therapies. trilinkbiotech.comcreative-biogene.compromegaconnections.com This is achieved by masking the synthetic mRNA from pattern recognition receptors that would otherwise initiate an inflammatory cascade. promegaconnections.com

Furthermore, studies have suggested that 5-moU modification can increase the stability of mRNA. researchgate.netfrontiersin.org For instance, eGFP mRNA modified with 5-moU was found to be more stable compared to other modified versions. researchgate.net This increased stability can lead to a longer intracellular half-life, potentially allowing for more sustained protein production from the therapeutic mRNA. promegaconnections.comnih.gov

However, the effect of 5-moU on translation efficiency can be complex. Some research indicates that while modifications like N1-methylpseudouridine enhance gene expression, this compound did not improve or even inhibited translation efficiency. nih.govresearchgate.netresearchgate.net This inhibition could sometimes be partially overcome by optimizing the coding sequence of the mRNA. nih.govresearchgate.net Despite the potential for lower translation output, the benefits of increased stability and reduced immunogenicity make 5-moU a noteworthy candidate for the chemical modification of therapeutic mRNAs. researchgate.netnih.govbiorxiv.org

| Property | Effect of 5-moU Incorporation | Reference |

|---|---|---|

| Immunogenicity | Reduced | trilinkbiotech.comcreative-biogene.compromegaconnections.com |

| Stability | Increased | researchgate.netfrontiersin.orgnih.gov |

| Translation Efficiency | Inhibition or no improvement observed in some studies; can be context-dependent | nih.govresearchgate.netresearchgate.net |

Modulation of mRNA Stability and Half-Life

The incorporation of this compound (mo5U) into in vitro transcribed (IVT) mRNA has been shown to influence its stability and functional half-life. pnas.orgjenabioscience.comnih.gov Modified nucleotides like mo5U can support favorable RNA folding and protect the mRNA molecule from degradation, thereby extending its half-life within the cell. promegaconnections.com This increased stability is crucial for therapeutic applications, as it can lead to higher protein production from a given amount of mRNA. promegaconnections.comresearchgate.net

Research indicates that the stability conferred by mo5U is linked to its impact on mRNA secondary structure. pnas.orgpnas.org Specifically, increased secondary structure in the coding sequence (CDS) and 3' untranslated region (UTR) has been correlated with a longer functional mRNA half-life. pnas.orgpnas.org This suggests that the thermodynamic stability of mo5U-containing base pairs contributes to a more robust mRNA structure that is less susceptible to degradation. pnas.orgbiorxiv.org While some studies have directly linked mo5U to increased mRNA stability, others have found that its effect can be sequence-dependent. researchgate.netbiorxiv.org For instance, in certain contexts, mo5U-modified mRNA has demonstrated greater stability compared to other modified mRNAs. researchgate.net

Influence on Translational Efficiency

The presence of this compound in an mRNA transcript can significantly influence its translational efficiency, although the effects can be complex and context-dependent. trilinkbiotech.comresearchgate.net While mo5U is recognized for its ability to reduce the innate immune response to IVT mRNA, its impact on the rate of protein synthesis is not always straightforwardly positive. trilinkbiotech.comnih.gov

Several studies have reported that the complete substitution of uridine with mo5U can lead to a decrease in protein expression compared to unmodified mRNA or mRNA containing other modifications like N1-methylpseudouridine (m1Ψ). pnas.orgbiorxiv.org For example, one study observed a five-fold decrease in mean expression for mo5U-containing mRNA compared to unmodified mRNA in HeLa cells. pnas.orgbiorxiv.org This inhibition of translation has been observed across different cell types and delivery methods. pnas.orgbiorxiv.orgnih.gov

However, this inhibitory effect is not absolute and can be mitigated. researchgate.netnih.gov Research has shown that optimizing the coding sequence of the mRNA can partially alleviate the translational inhibition caused by mo5U. researchgate.netnih.gov This suggests that the interplay between the modified nucleotide and the specific mRNA sequence is a critical factor.

Despite the potential for translational inhibition, mo5U remains a valuable modification in mRNA therapeutics. trilinkbiotech.comnih.gov In some contexts, particularly in specific cell types like primary human macrophages, mo5U has been shown to outperform other modifications, leading to up to a four-fold increase in transgene expression. nih.gov This highlights the cell-type-specific nature of mo5U's impact on translation.

Table 1: Impact of this compound on Translational Efficiency

| Factor | Observation | Reference |

| General Effect | Can decrease translational efficiency compared to unmodified or m1Ψ-modified mRNA. | pnas.orgbiorxiv.orgnih.gov |

| Sequence Dependence | Optimization of the mRNA coding sequence can partially overcome the inhibitory effect. | researchgate.netnih.gov |

| Cell-Type Specificity | In primary human macrophages, mo5U has been shown to significantly increase transgene expression. | nih.gov |

| Mechanism | Influences mRNA secondary structure, which can either hinder or help translation depending on the region. | pnas.orgpnas.org |

Reduction of Immunogenicity in In Vitro Transcribed (IVT) mRNA

A primary advantage of incorporating this compound into in vitro transcribed (IVT) mRNA is its ability to significantly reduce the immunogenicity of the synthetic RNA molecule. jenabioscience.comnih.govpromegaconnections.com Exogenous, unmodified mRNA can be recognized by the host's innate immune system as foreign, triggering an inflammatory response that can limit the therapeutic efficacy and potentially cause adverse effects. google.com

The introduction of mo5U into IVT mRNA helps the transcript evade detection by the innate immune system. promegaconnections.comtrilinkbiotech.com This modification has been shown to reduce both antiviral and proinflammatory signaling, particularly in immune cells. promegaconnections.com Studies have demonstrated that mo5U-modified mRNA triggers a moderate proinflammatory response and a non-detectable antiviral response in primary human macrophages. nih.gov This is a significant improvement compared to unmodified mRNA or even some other modified mRNAs, such as those containing pseudouridine (B1679824), which can exhibit higher immunogenicity. nih.gov

The reduction in the immune response is critical for the success of mRNA-based therapies, as it allows for higher and more sustained protein expression from the therapeutic mRNA. promegaconnections.com By dampening the innate immune activation, mo5U contributes to a more favorable safety and performance profile for IVT mRNA therapeutics. trilinkbiotech.com

The innate immune system identifies foreign RNA through a class of proteins known as Pattern Recognition Receptors (PRRs). trilinkbiotech.comfrontiersin.orgspringermedizin.de These receptors, including Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), are responsible for initiating an immune cascade upon binding to specific molecular patterns on the RNA. promegaconnections.comfrontiersin.org

Single-stranded RNA (ssRNA) is primarily recognized by TLR7 and TLR8, while double-stranded RNA (dsRNA), often a byproduct of the IVT process, is sensed by TLR3, RIG-I, and MDA5. frontiersin.orgnih.gov The incorporation of mo5U into the mRNA transcript alters its chemical nature, effectively masking it from these PRRs. promegaconnections.com This modification helps prevent the activation of downstream signaling pathways that lead to the production of type I interferons and other pro-inflammatory cytokines. frontiersin.org

Alterations in mRNA Secondary Structure and Protein Expression

The incorporation of this compound into an mRNA sequence induces significant global changes in its secondary structure, which in turn has a profound impact on protein expression. pnas.orgbiorxiv.org These structural alterations are a direct consequence of the thermodynamic properties of mo5U and its influence on base-pairing stability. pnas.orgbiorxiv.org

Research has shown that there is a direct correlation between the thermodynamic stability of an mRNA and the type of uridine nucleotide it contains, with the general trend being Ψ ≈ m1Ψ > U > mo5U in terms of stabilizing effects. biorxiv.org This indicates that mo5U tends to destabilize local secondary structures compared to uridine and other common modifications.

The effect of these structural changes on protein expression is position-dependent. pnas.orgpnas.org Consistent with other findings, reduced secondary structure within the 5' leader region, which includes the 5' untranslated region (UTR) and the initial codons of the coding sequence (CDS), is correlated with higher protein expression. pnas.orgbiorxiv.org This is because a less structured 5' end facilitates more efficient translation initiation. pnas.org

Conversely, and somewhat surprisingly, increased secondary structure throughout the rest of the CDS and the 3' UTR has been shown to correlate with higher protein expression. pnas.orgbiorxiv.org This is because a more structured CDS can regulate protein expression by extending the functional half-life of the mRNA. pnas.orgpnas.org The proposed mechanism is that this structure slows down ribosomes, preventing collisions that could lead to mRNA degradation. oligotherapeutics.org

Methodologies for Studying 5 Methoxyuridine

Analytical Techniques for Detection and Quantification

Accurate detection and quantification of 5-methoxyuridine are paramount for the quality control of in vitro transcribed (IVT) mRNA. nih.govresearchgate.netnih.gov Various advanced analytical methods have been developed to meet this need, providing detailed insights into the modification status of RNA.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and robust method for the direct analysis of RNA modifications, including this compound. cd-genomics.comrsc.org This technique allows for the precise identification and quantification of modified ribonucleosides within total RNA isolates or specific RNA molecules. cd-genomics.comarraystar.com The process typically involves the enzymatic digestion of the RNA into smaller fragments or individual nucleosides, which are then separated by liquid chromatography and analyzed by mass spectrometry.

Key features of mass spectrometry-based approaches include:

High Specificity and Sensitivity: LC-MS/MS can distinguish between different modifications and provide accurate quantification. rsc.org

Direct Analysis: It allows for the direct assessment of the RNA's primary sequence and modifications without the need for conversion to cDNA or amplification. nih.govresearchgate.net

Sequence Mapping: By using specific endoribonucleases, such as RNase T1 or the uridine-specific human endoribonuclease hRNase 4, it is possible to generate overlapping RNA fragments. nih.govresearchgate.netacs.org Analysis of these fragments by LC-MS/MS can achieve high sequence coverage, enabling the precise localization of this compound modifications within the RNA sequence. acs.org For instance, greater than 90% sequence coverage has been demonstrated for mRNA fully substituted with this compound. nih.govresearchgate.netacs.org

Table 1: Comparison of Endoribonucleases for mRNA Sequence Analysis

| Endoribonuclease | Cleavage Specificity | Application in 5-moU Analysis | Reference |

|---|---|---|---|

| RNase T1 | Guanine-specific | Benchmark enzyme for generating cleavage products for MS analysis. | nih.govresearchgate.net |

| hRNase 4 | Uridine-specific | Improves mRNA sequence coverage by producing a larger population of uniquely mappable cleavage products. | nih.govresearchgate.net |

Nanopore direct RNA sequencing offers a revolutionary approach to studying RNA modifications by directly sequencing native RNA molecules. researchgate.net This technology eliminates the need for reverse transcription and amplification, providing a direct readout of the RNA sequence and its modifications. nih.gov As an RNA strand passes through a protein nanopore, it creates characteristic disruptions in an ionic current, which can be used to identify the sequence of bases and any modifications present. cd-genomics.com

This method is particularly valuable for:

Read-Level Profiling: It can provide information about the modification status on individual RNA molecules, which is not possible with methods that analyze bulk samples. nih.govresearchgate.net

De Novo Analysis: Some approaches enable the detection of modifications without the need for an unmodified control sample. nih.gov

To accurately interpret the complex signals generated by nanopore sequencing, especially for identifying modified bases, machine learning frameworks have been developed. nih.govresearchgate.netnih.gov NanoML-5moU is a notable example designed specifically for the read-level detection and quantification of this compound in in vitro transcribed data. nih.govnih.govresearchgate.net

The core of these frameworks involves:

Signal Feature Analysis: They analyze various characteristics of the signal events, such as the mean and median current intensities, standard deviations, and the duration of the signal (dwell time). nih.govresearchgate.netnih.govdntb.gov.ua

Algorithm Training: Classical machine learning algorithms, including Support Vector Machine (SVM), Random Forest (RF), and XGBoost, are trained on data from both this compound-modified and unmodified control samples. nih.govresearchgate.netnih.gov These algorithms learn to distinguish the subtle signal differences caused by the presence of this compound within specific sequence contexts (e.g., 5-mers). nih.govresearchgate.netnih.gov

The NanoML-5moU framework, utilizing the XGBoost algorithm, has demonstrated exceptional performance, significantly surpassing previous models and enabling accurate, read-level profiling of this compound. nih.govresearchgate.netnih.govdntb.gov.ua This capability is crucial for the quality control of therapeutic mRNAs. nih.govresearchgate.netnih.gov

Table 2: Performance of Machine Learning Algorithms in NanoML-5moU

| Algorithm | Key Feature | Performance Metric (AUROC) | Reference |

|---|---|---|---|

| XGBoost | Utilizes signal event features of 5-mers. | Maximum of 0.9567, Minimum of 0.8113 | nih.govresearchgate.netnih.gov |

| ELIGOS (previous model) | Background error comparison. | AUC of 0.751 | nih.govresearchgate.netnih.gov |

Nanopore Direct RNA Sequencing for Read-Level Profiling

In Vitro Synthesis and Modification of RNA

The production of RNA containing this compound is achieved through in vitro transcription (IVT), a process that enzymatically synthesizes RNA from a DNA template. trilinkbiotech.com

The key component for incorporating this compound into an RNA molecule during IVT is its triphosphate form, this compound-5'-triphosphate (5-moUTP). trilinkbiotech.comcreative-biogene.com This modified nucleotide is used as a substrate by RNA polymerases, most commonly T7 RNA polymerase, which is highly specific for its promoter sequence. trilinkbiotech.commedchemexpress.commedchemexpress.com

During the IVT reaction, 5-moUTP is included in the nucleotide mix, often completely replacing uridine (B1682114) triphosphate (UTP). jenabioscience.comjenabioscience.com The T7 RNA polymerase then incorporates this compound into the growing RNA chain at positions where uridine would normally be found, based on the DNA template. trilinkbiotech.commedchemexpress.commedchemexpress.com Kits for this purpose are commercially available and are designed to produce large amounts of this compound-modified mRNA. jenabioscience.comjenabioscience.comneb.com

A significant challenge in the in vitro transcription of mRNA is the formation of double-stranded RNA (dsRNA) byproducts. creative-diagnostics.comnih.gov These dsRNA molecules are potent triggers of the innate immune system and can reduce the therapeutic efficacy of the mRNA. creative-diagnostics.comnih.gov Several strategies have been developed to minimize the generation of these immunogenic impurities.

One effective approach is the incorporation of modified nucleotides, such as this compound, which can suppress the formation of unintended dsRNA species during the IVT process. creative-diagnostics.compromegaconnections.com Other strategies include:

Optimizing Reaction Conditions: Adjusting parameters such as temperature, reaction time, and the concentrations of magnesium ions (Mg²⁺) and nucleotide triphosphates (NTPs) can reduce the formation of aberrant RNA products. creative-diagnostics.com For instance, limiting the steady-state level of UTP during the reaction has been shown to decrease dsRNA formation. frontiersin.org

Template Design: Careful design of the DNA template, including ensuring it is fully linearized and removing homopolymeric regions, can prevent unintended transcription events that lead to dsRNA. creative-diagnostics.com

Engineered Polymerases: The use of engineered T7 RNA polymerase variants with reduced promiscuity can limit the production of dsRNA. creative-diagnostics.commdpi.com

Chaotropic Agents: The addition of chaotropic agents like urea (B33335) or formamide (B127407) during IVT can disrupt the hydrogen bonds that lead to dsRNA formation without significantly compromising mRNA yield. nih.gov

Cellular and Molecular Assays

Cellular and molecular assays are fundamental to understanding the biological effects of incorporating this compound into messenger RNA (mRNA). These in vitro techniques provide quantitative data on how 5moU influences the translation of mRNA into proteins and its interaction with the cellular immune surveillance systems.

Reporter gene assays are a cornerstone for evaluating the translational efficiency of mRNA containing this compound. thermofisher.com These assays utilize genes encoding easily detectable proteins, such as Firefly Luciferase (fLuc) or Green Fluorescent Protein (GFP), to quantify protein expression levels. thermofisher.comnih.gov By incorporating 5moU into mRNAs that code for these reporter proteins, scientists can measure how this modification affects the amount of protein produced.

In these experiments, mRNAs encoding a reporter protein are synthesized with and without 5moU and then introduced into cultured cells. nih.govozbiosciences.com The activity of the reporter protein is then measured. For instance, luciferase expression is quantified by measuring the bioluminescence produced in the presence of its substrate, luciferin. ozbiosciences.com Similarly, GFP expression is detected by its bright green fluorescence. nih.govozbiosciences.com

Studies have shown that the incorporation of 5moU can significantly influence protein expression. For example, research has demonstrated that 5moU-modified mRNA can lead to increased protein expression compared to unmodified mRNA. nih.gov The choice of reporter gene and the cell type used can influence the observed effects, highlighting the context-dependent nature of mRNA modifications. nih.gov

| Reporter System | Observation | Reference |

| Firefly Luciferase (fLuc) | mRNAs fully substituted with 5moU were monitored for translational potential in wheat germ extracts and the THP-1 monocyte cell line. trilinkbiotech.com | trilinkbiotech.com |

| Enhanced Green Fluorescent Protein (eGFP) | 5moU-modified eGFP mRNA was found to be more stable than other eGFP mRNAs in certain cell lines. nih.gov | nih.gov |

| NanoLuc Luciferase (NLuc) | Substitution of uridine with 5moU in an mRNA sequence encoding a reporter protein was found to reduce protein output in human BJ fibroblasts. biorxiv.org | biorxiv.org |

Beyond reporter genes, the impact of this compound on the expression of therapeutically relevant proteins is a key area of investigation. These studies often involve transfecting cells with 5moU-modified mRNA encoding a specific protein and then quantifying the amount of that protein produced.

For instance, research has explored the use of 5moU-modified mRNA to express proteins like Cas9 for gene editing. nih.gov In one study, Cas9 mRNA modified with this compound and depleted of uridines showed high gene editing activity with minimal immune responses. nih.gov Another study synthesized mRNAs encoding firefly Luciferase and enhanced green fluorescent protein with various modifications, including 5moU, and found that 5moU was among the top three modifications for enhancing protein expression in the tested cell lines. nih.gov

The stability of the mRNA is a critical factor influencing protein expression. Studies have indicated that 5moU modification can enhance mRNA stability, contributing to higher protein output. nih.govfrontiersin.org The specific coding sequence and the cellular context can also modulate the effect of 5moU on protein expression. nih.govpnas.org

| Protein | Key Finding | Reference |

| Cas9 | Uridine-depleted Cas9 mRNA modified with this compound induced high indel frequencies and elicited minimal immune responses. | nih.gov |

| Firefly Luciferase & eGFP | eGFP mRNAs with N1-methylpseudouridine, this compound, and pseudouridine (B1679824) modifications ranked as the top three for protein expression in the tested cell lines. nih.gov | nih.gov |

| Niemann-Pick type C1 (NPC1) | NPC1 mRNA variants containing this compound significantly increased protein expression in cell lines from NP-C1 patients. |

A significant advantage of using this compound in synthetic mRNA is its ability to reduce the innate immune response that is often triggered by foreign RNA. jenabioscience.compromegaconnections.com The innate immune system has pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) 7 and 8, and RIG-I, which can recognize unmodified synthetic mRNA and initiate an inflammatory cascade. frontiersin.orgnih.gov

To assess the immunomodulatory properties of 5moU, researchers transfect immune cells, such as primary human macrophages or monocyte-derived dendritic cells, with 5moU-modified mRNA. nih.gov They then measure the production of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-beta (IFN-β). nih.gov

Studies have consistently shown that the incorporation of 5moU into mRNA significantly reduces the secretion of these pro-inflammatory cytokines compared to unmodified mRNA. nih.gov For example, one study found that among several nucleotide modifications tested, this compound resulted in up to a four-fold increase in transgene expression while triggering only a moderate pro-inflammatory response and no detectable antiviral response in primary human macrophages. nih.gov This immune-evasive property is crucial for the development of mRNA-based therapeutics and vaccines, as it can enhance protein expression and reduce unwanted side effects. trilinkbiotech.compromegaconnections.com

| Cytokine | Effect of 5moU Modification | Reference |

| TNF-α | Uridine depletion in 5moU-modified Cas9 mRNA reduced TNF-α levels in a whole-blood assay. | nih.gov |

| IL-6 | Uridine depletion in 5moU-modified Cas9 mRNA reduced IL-6 levels in a whole-blood assay. | nih.gov |

| IFN-β | IVT-mRNA modified with 5-methoxy-uridine triggered non-detectable antiviral responses (IFN-β) in primary human macrophages. | nih.gov |

| IFN-α | In certain lipid nanoparticle formulations, mRNA with modified uridines, which would include 5moU, induced lower levels of IFN-α. | nih.gov |

Applications and Research Directions for 5 Methoxyuridine

Development of Modified mRNA Therapeutics and Vaccines

The emergence of messenger RNA (mRNA) as a versatile platform for therapeutics and vaccines has highlighted the need for modifications that can enhance its efficacy and safety. 5-Methoxyuridine has been identified as a promising candidate for incorporation into in vitro transcribed (IVT) mRNA to improve its therapeutic potential. trilinkbiotech.com

One of the primary challenges in mRNA therapeutics is the inherent immunogenicity of synthetic RNA, which can trigger an innate immune response and lead to rapid degradation of the mRNA molecule. areterna.com The incorporation of modified nucleosides, such as this compound, has been shown to mitigate this issue. jenabioscience.com Research indicates that 5moU-modified mRNA can significantly reduce the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), which are responsible for sensing foreign RNA. trilinkbiotech.com This reduction in immune activation leads to increased stability of the mRNA and enhanced protein translation. jenabioscience.com

Studies have shown that the substitution of uridine (B1682114) with this compound in mRNA constructs can lead to higher and more sustained protein expression compared to unmodified mRNA. nih.gov For instance, in a study involving the expression of green fluorescent protein (GFP), mRNA modified with 5moU demonstrated superior performance. nih.gov While some studies suggest that modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) may offer even greater translational enhancement, this compound remains a valuable tool for modulating the properties of therapeutic mRNA. nih.govpreprints.orgfrontiersin.org

| Modification | Relative Protein Expression | Key Findings | References |

|---|---|---|---|

| Unmodified Uridine | Baseline | Induces a significant innate immune response, leading to lower protein expression. | nih.gov |

| This compound (5moU) | Increased | Reduces immunogenicity and enhances mRNA stability, leading to higher protein expression. Some studies report a slight inhibition of translation that can be overcome by sequence optimization. | jenabioscience.comnih.gov |

| Pseudouridine (Ψ) | Significantly Increased | Effectively dampens the immune response and enhances translation. | preprints.orgfrontiersin.org |

| N1-Methylpseudouridine (m1Ψ) | Highly Increased | Considered a benchmark for reducing immunogenicity and maximizing protein expression in mRNA vaccines. | areterna.compreprints.orgfrontiersin.org |

The ability of 5moU-modified mRNA to provide sustained protein expression with reduced immunogenicity makes it a promising vector for gene replacement therapies. These therapies aim to deliver a functional copy of a gene to cells that have a mutated or missing version. By using 5moU-modified mRNA, it is possible to produce the therapeutic protein over a longer period, potentially reducing the frequency of administration.

The CRISPR-Cas9 system has revolutionized gene editing, and the delivery of Cas9 nuclease as an mRNA molecule offers a transient and non-integrating approach. However, the immunogenicity of Cas9 mRNA can limit its effectiveness. Research has demonstrated that incorporating this compound into Cas9 mRNA can significantly enhance its activity. nih.gov

A study focused on producing more active and less immunogenic Cas9 mRNA found that uridine depletion combined with this compound modification resulted in high insertion or deletion (indel) frequencies, reaching as high as 88%. nih.gov This approach also elicited minimal immune responses, even without the need for high-performance liquid chromatography (HPLC) purification, which is often used to remove double-stranded RNA contaminants that contribute to immunogenicity. nih.gov This suggests that 5moU-modified Cas9 mRNA could be a more efficient and safer tool for in vivo and in vitro gene editing applications. nih.gov

| Cas9 mRNA Modification | Indel Frequency | Immune Response | Reference |

|---|---|---|---|

| Unmodified | Lower | Higher | nih.gov |

| This compound (5moU) with Uridine Depletion | Up to 88% | Minimal | nih.gov |

Investigating RNA Metabolism and Gene Expression

Beyond its therapeutic applications, this compound serves as a valuable tool for studying fundamental biological processes. Naturally, this compound is found in the wobble position (the first position of the anticodon) of certain transfer RNAs (tRNAs) in bacteria such as Bacillus subtilis. nih.gov Its presence in this critical position influences codon recognition and the fidelity of translation.

Studies on the biosynthesis of this compound in bacteria have revealed that it is derived from a common precursor, 5-hydroxyuridine (B57132). nih.govnih.gov This research provides insights into the enzymatic pathways that lead to tRNA modifications and their role in regulating gene expression. By using labeled this compound or its precursors, researchers can trace the metabolic fate of this modified nucleoside and investigate the dynamics of tRNA processing and function.

Fundamental Research into Nucleotide Analog Interference

This compound can be used in nucleotide analog interference mapping (NAIM), a technique used to identify the functional importance of specific atoms or chemical groups within an RNA molecule. researcher.liferesearchgate.net By incorporating this compound triphosphate (5-moUTP) into an RNA transcript, scientists can probe how the methoxy (B1213986) group at the 5th position of the uracil (B121893) base affects RNA structure, folding, and interactions with proteins or other molecules.

This approach allows for a detailed analysis of RNA-protein interactions and the catalytic mechanisms of ribozymes. The subtle structural change introduced by the methoxy group can reveal critical contact points or conformational requirements for RNA function, providing a deeper understanding of the principles governing molecular recognition in biological systems.

Exploration of this compound Derivatives

Research into the derivatives of this compound is an active area of investigation. In some bacteria, this compound can be a precursor to other modified nucleosides, such as 5-carboxymethoxyuridine (cmo5U). nih.gov The enzymes involved in these modification pathways are being studied to understand their structure, function, and substrate specificity. researchgate.net

The synthesis and study of various this compound derivatives could lead to the development of new molecular probes with tailored properties for studying RNA metabolism or as novel therapeutic agents. By modifying the methoxy group or other parts of the nucleoside, it may be possible to fine-tune its impact on RNA stability, immunogenicity, and translational efficiency, further expanding the toolkit for RNA engineering.

Future Directions in this compound Research

The incorporation of this compound (5moU) into messenger RNA (mRNA) has emerged as a promising strategy for enhancing the stability and translational efficiency of mRNA-based therapeutics and vaccines. nih.gov While initial studies have demonstrated its potential, ongoing and future research is focused on several key areas to fully harness the benefits of this chemical modification. These research directions include a deeper investigation into its mechanisms of action, the synergistic optimization of mRNA sequences, expansion into new cellular and in vivo applications, and the refinement of analytical methods for its detection and quantification.

A primary goal for future research is to fully elucidate the molecular mechanisms by which this compound confers enhanced properties to mRNA molecules. It is established that 5moU modification can increase mRNA stability and reduce its inherent immunogenicity. jenabioscience.comfrontiersin.org The modification helps mRNA evade detection by innate immune sensors such as Toll-like receptors (TLRs), protein kinase R (PKR), 2'-5'-oligoadenylate synthetase (OAS), and retinoic-acid inducible gene I (RIG-I), thereby preventing the activation of inflammatory pathways and subsequent translational shutdown.

Studies have shown that 5moU-modified mRNA is more stable than mRNA with other modifications, potentially due to increased resistance against intracellular degradation. apexbt.comnih.gov However, the precise biophysical and structural changes induced by the methoxy group on the uridine base and how these changes influence interactions with cellular machinery—such as ribosomes and ribonucleases—are not fully understood. frontiersin.org Future investigations will likely employ advanced structural biology techniques and cellular assays to unravel these details, providing a clearer picture of how 5moU enhances mRNA half-life and protein production. frontiersin.orgapexbt.com

Research has demonstrated that combining 5moU modification with uridine depletion in Cas9 mRNA can lead to exceptionally high gene-editing activity (insertion or deletion frequencies as high as 88%) and minimal immune responses, even without the need for extensive purification methods like HPLC. nih.gov This synergistic effect suggests that the benefits of chemical modification and sequence optimization are cumulative. Future work will continue to explore the interplay between 5moU incorporation and other sequence elements, including codon optimization, the design of 5' and 3' untranslated regions (UTRs), and poly(A) tail architecture, to fine-tune mRNA performance for specific therapeutic applications. nih.govyoutube.com

The therapeutic efficacy of 5moU-modified mRNA is not universal and can be highly dependent on the target cell type and the specific genetic locus being targeted. nih.govhorizondiscovery.com This context-dependent activity necessitates further research to expand and optimize its application across a broader range of cells and tissues.

Recent studies using the Pin-point™ base editing platform have highlighted these cell-specific differences. For instance, while unmodified mRNAs showed superior editing efficiency in primary human T cells and induced pluripotent stem cells (iPSCs), 5moU-modified mRNAs demonstrated significantly better performance in hematopoietic stem and progenitor cells (HSPCs), doubling the editing efficiency while improving cell viability and yield. horizondiscovery.com In T cells, 5moU modification was found to be preferable in applications where final cell count is a critical factor, as it resulted in lower toxicity compared to unmodified mRNA. horizondiscovery.com

These findings underscore the importance of empirical validation for each new cell type and application. Future research will focus on mapping the performance of 5moU-modified mRNA in a wider array of primary human cells relevant to gene and cell therapies. Additionally, in vivo studies using techniques like bioimaging with labeled 5moU-mRNA will be crucial for understanding its distribution, stability, and activity within a whole organism. nih.gov

| Cell Type | Key Finding | Implication for Use |

|---|---|---|

| Primary Human T Cells | Unmodified mRNA resulted in higher base editing efficiency. | 5moU modified mRNA is preferred when cell yield and viability are the primary concerns due to lower toxicity. |

| Induced Pluripotent Stem Cells (iPSCs) | Unmodified mRNA achieved nearly double the base editing efficiency compared to 5moU mRNA. | Unmodified mRNA may be optimal for applications in iPSCs where maximum editing efficiency is the goal. |

| Hematopoietic Stem and Progenitor Cells (HSPCs) | 5moU modified mRNA resulted in double the editing efficiency and offered improved cell viability and yield. | 5moU modification is highly advantageous for gene editing in HSPCs. |

The increasing use of 5moU in therapeutic mRNA necessitates the development of robust and precise analytical methods for its detection and quantification. Accurate measurement is critical for quality control during the manufacturing of in vitro-transcribed (IVT) mRNA, ensuring product consistency, and for studying the modification's behavior in biological systems. nih.govresearchgate.net

While traditional methods exist, they often lack the ability to provide comprehensive, read-level quantification. nih.gov A significant advancement in this area is the development of NanoML-5moU , a machine-learning framework that utilizes data from Oxford Nanopore direct RNA sequencing to identify 5moU modifications at the single-molecule level. nih.govresearchgate.net This approach analyzes distinct electrical signal patterns—such as current intensity and dwell time—that occur as the modified RNA strand passes through a nanopore. xjtlu.edu.cn

The NanoML-5moU framework has employed several machine learning algorithms, with the XGBoost model demonstrating exceptional performance. It achieved a maximum Area Under the Receiver Operating Characteristic (AUROC) of 0.9567, significantly outperforming previous models like ELIGOs. nih.govnih.gov Continued development in this direction will focus on refining these algorithms, expanding their applicability to different sequence contexts, and adapting them for the detection of other novel RNA modifications. Such advancements are vital for both the quality assurance of mRNA therapeutics and for fundamental research into the role of RNA modifications. researchgate.netresearchgate.net

| Methodology | Technology | Performance Metric (AUROC) | Key Advantage |

|---|---|---|---|

| NanoML-5moU (XGBoost Algorithm) | Nanopore Direct RNA Sequencing & Machine Learning | Up to 0.9567 | Provides accurate, de novo, read-level detection and quantification. |

| ELIGOs | Nanopore Direct RNA Sequencing | 0.751 | Previous benchmark for site-level prediction; does not provide read-level status. |

常见问题

Basic Research Questions

Q. What is the role of 5-methoxyuridine (5-moU) in mRNA vaccine design, and how does it compare to other uridine modifications?

- Methodological Answer : 5-moU is incorporated into in vitro transcribed (IVT) mRNA to reduce immunogenicity and enhance stability. Comparative studies involve synthesizing mRNAs with 5-moU, pseudouridine (Ψ), and N1-methylpseudouridine (m1Ψ), followed by assays measuring interferon induction (e.g., ELISA for cytokines like IFN-α) and mRNA half-life (via RT-qPCR or nanopore sequencing) . Key metrics include translation efficiency (luciferase assays) and nuclease resistance (agarose gel electrophoresis under RNase exposure) .

Q. How can researchers detect 5-moU modifications in RNA?

- Methodological Answer : Conventional methods include antibody-based detection (e.g., immunoprecipitation with anti-5-moU antibodies) and mass spectrometry (LC-MS/MS). For high-resolution analysis, Oxford Nanopore Direct RNA Sequencing enables direct detection of 5-moU at single-molecule resolution by analyzing current deviations in RNA strands .

Q. What are the functional impacts of 5-moU on mRNA stability and translation?

- Methodological Answer : Stability is assessed via accelerated degradation assays (e.g., incubation in serum or RNase-rich buffers) followed by quantification with capillary electrophoresis. Translation efficiency is measured using reporter systems (e.g., GFP or luciferase expression in transfected cells) and compared to unmodified or alternatively modified mRNAs .

Advanced Research Questions

Q. How do uridine-depletion (UD) strategies synergize with 5-moU modification to optimize Cas9 mRNA activity?

- Methodological Answer : UD involves replacing uridine with 5-moU in codon-optimized Cas9 mRNA sequences. Activity is quantified via indel frequency (T7 endonuclease assays or next-gen sequencing) and immune response profiling (e.g., RNA-seq for interferon-stimulated genes). Studies show UD + 5-moU achieves >80% indel rates with minimal IFN-β induction, even without HPLC purification .

Q. What challenges arise in quantifying 5-moU in heterogenous mRNA populations, and how can they be addressed?

- Methodological Answer : Heterogeneity in poly(A) tail length and modification distribution complicates analysis. Ion-pair reversed-phase liquid chromatography (IP RP LC) with high-resolution mass spectrometry resolves these issues by separating mRNA variants based on hydrophobicity and quantifying 5-moU via characteristic UV absorption or MS/MS fragmentation .

Q. How do contradictory findings on 5-moU’s immunogenicity arise, and how should they be reconciled?

- Methodological Answer : Discrepancies may stem from cell-type-specific responses (e.g., dendritic cells vs. hepatocytes) or variation in modification density. Researchers should standardize experimental conditions (e.g., mRNA purity via HPLC, cell culture protocols) and use multi-omics approaches (e.g., paired transcriptomics and proteomics) to contextualize immune activation .

Q. What are the implications of 5-moU’s incorporation into retroelement proteins for gene therapy applications?

- Methodological Answer : Studies using base-modified mRNAs (e.g., 5-moU, Ψ) in transposon systems like PiggyBac or Sleeping Beauty assess integration efficiency (qPCR for copy number) and off-target effects (whole-genome sequencing). 5-moU shows reduced innate immune activation compared to unmodified uridine, enhancing safe-harbor locus targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。